Cellular Potency Balanced with Broad Kinase Selectivity vs. PF-06447475
GNE-7915 exhibits an LRRK2 cellular IC50 of 9 nM , which is less potent than PF-06447475's IC50 of 3 nM . However, this potency is paired with far more extensive selectivity characterization: GNE-7915 hits only 1 out of 187 kinases >50% at 0.1 µM [1], while PF-06447475's full selectivity panel data is not publicly reported. This documented selectivity profile reduces the risk of confounding off-target effects in cellular assays, providing greater confidence in LRRK2-specific outcomes [2].
| Evidence Dimension | LRRK2 cellular inhibition (IC50) and kinase selectivity breadth |
|---|---|
| Target Compound Data | IC50 = 9 nM; 1/187 kinases inhibited >50% at 0.1 µM (LRRK2, TTK, ALK only >30%) |
| Comparator Or Baseline | PF-06447475 IC50 = 3 nM (WT); selectivity panel data not comprehensively reported |
| Quantified Difference | PF-06447475 is 3-fold more potent, but selectivity characterization is incomplete; GNE-7915's selectivity is extensively mapped across 187-451 kinases |
| Conditions | Cellular LRRK2 assay (target compound) and DiscoveRx KinomeScan panel (selectivity) |
Why This Matters
For researchers prioritizing mechanistic clarity over maximal potency, GNE-7915's well-defined selectivity profile minimizes interpretation ambiguity, directly impacting data reproducibility and procurement decisions.
- [1] Chemical Probes Portal. (n.d.). GNE7915. Retrieved April 17, 2026, from https://www.chemicalprobes.org/gne7915 View Source
- [2] Estrada, A. A., Chan, B. K., Baker-Glenn, C., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 55(22), 9416–9433. https://doi.org/10.1021/jm301020q View Source
